Product packaging for 18:0-22:6 DG(Cat. No.:CAS No. 65886-80-8)

18:0-22:6 DG

Cat. No.: B3044074
CAS No.: 65886-80-8
M. Wt: 669 g/mol
InChI Key: LBDXVTOFXXDOGH-KXYFHQNYSA-N
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Description

Contextualization within Glycerolipid and Phospholipid Metabolism

1-Stearoyl-2-docosahexaenoyl-sn-glycerol is centrally positioned within the metabolic pathways that govern the synthesis and interconversion of glycerolipids and phospholipids (B1166683). Its formation is a key step that diverges into the production of either neutral storage lipids (triacylglycerols) or polar membrane lipids (phospholipids).

The biosynthesis of this diacylglycerol follows the established route of glycerolipid synthesis, beginning with a glycerol-3-phosphate backbone. nih.gov This initial molecule undergoes two sequential acylation reactions. The first is catalyzed by glycerol-3-phosphate acyltransferase (GPAT), which typically adds a saturated fatty acyl-CoA, such as stearoyl-CoA, to the sn-1 position, forming lysophosphatidic acid. nih.gov Subsequently, 1-acylglycerol-3-phosphate O-acyltransferase (AGPAT) catalyzes the addition of an unsaturated fatty acyl-CoA, in this case, docosahexaenoyl-CoA, to the sn-2 position, yielding 1-stearoyl-2-docosahexaenoyl-sn-glycero-3-phosphate, a species of phosphatidic acid (PA). nih.govwikipedia.org

This phosphatidic acid molecule is then dephosphorylated by the enzyme phosphatidate phosphatase (also known as lipin), which removes the phosphate (B84403) group from the sn-3 position to produce 1-stearoyl-2-docosahexaenoyl-sn-glycerol. rutgers.eduresearchgate.net

Once formed, 1-stearoyl-2-docosahexaenoyl-sn-glycerol stands at a metabolic crossroads. It can be further acylated by diacylglycerol acyltransferase (DGAT) to form triacylglycerols for energy storage. nih.gov Alternatively, it serves as a crucial precursor for the synthesis of various phospholipids. For instance, the addition of a phosphocholine (B91661) headgroup from CDP-choline by the enzyme choline (B1196258) phosphotransferase results in the formation of 1-stearoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine (a species of phosphatidylcholine, PC). lipidmaps.org Similarly, the addition of a phosphoethanolamine headgroup from CDP-ethanolamine by ethanolamine (B43304) phosphotransferase leads to the synthesis of 1-stearoyl-2-docosahexaenoyl-sn-glycero-3-phosphoethanolamine (a species of phosphatidylethanolamine (B1630911), PE). nih.gov This diacylglycerol can also be phosphorylated by a diacylglycerol kinase to regenerate phosphatidic acid, which can then be used for the synthesis of other phospholipids like phosphatidylinositol and cardiolipin. mdpi.comwikipedia.org

Table 1: Key Enzymes in the Metabolism of 1-Stearoyl-2-docosahexaenoyl-sn-glycerol

EnzymeAbbreviationFunction
Glycerol-3-phosphate acyltransferaseGPATAcylates glycerol-3-phosphate at the sn-1 position.
1-acylglycerol-3-phosphate O-acyltransferaseAGPATAcylates lysophosphatidic acid at the sn-2 position.
Phosphatidate phosphatasePAP/LipinDephosphorylates phosphatidic acid to yield diacylglycerol.
Diacylglycerol acyltransferaseDGATAcylates diacylglycerol to form triacylglycerol.
Choline phosphotransferaseCPTTransfers a phosphocholine headgroup to diacylglycerol.
Ethanolamine phosphotransferaseEPTTransfers a phosphoethanolamine headgroup to diacylglycerol.
Diacylglycerol kinaseDGKPhosphorylates diacylglycerol to form phosphatidic acid.

Significance of Docosahexaenoic Acid (DHA) and Stearic Acid Acyl Chains in Lipid Biology

The biological importance of 1-stearoyl-2-docosahexaenoyl-sn-glycerol is intrinsically linked to the distinct properties of its constituent fatty acids, stearic acid and docosahexaenoic acid. The specific placement of a saturated fatty acid at the sn-1 position and a polyunsaturated fatty acid at the sn-2 position is a common structural motif in glycerophospholipids and plays a significant role in determining the biophysical properties of cell membranes.

Stearic Acid (18:0): As a long-chain saturated fatty acid, stearic acid contributes to the structural integrity and ordering of biological membranes. pressbooks.publibretexts.org Its straight, flexible hydrocarbon tail allows for tight packing with other lipid molecules, which tends to decrease membrane fluidity and permeability. This property is crucial for maintaining the barrier function of cell membranes and for the formation of specialized membrane domains, such as lipid rafts, which are involved in cell signaling and protein trafficking. pressbooks.pub The presence of stearic acid in phospholipids provides a stable and relatively rigid backbone for the membrane.

Docosahexaenoic Acid (DHA; 22:6n-3): DHA is the most abundant omega-3 polyunsaturated fatty acid in the brain and retina, where it is a critical component of neuronal and photoreceptor cell membranes. nih.govnih.govqdu.edu.cn Its highly unsaturated nature, with six double bonds, introduces significant kinks in its acyl chain. nih.gov This unique structure disrupts the ordered packing of phospholipids, thereby increasing membrane fluidity, flexibility, and permeability. nih.gov

This increased fluidity is essential for the function of integral membrane proteins, including receptors, ion channels, and enzymes, by providing an optimal environment for their conformational changes and lateral diffusion. nih.govqdu.edu.cn DHA-containing phospholipids are particularly enriched in phosphatidylserine (B164497) (PS) and phosphatidylethanolamine (PE) in neuronal tissues. ocl-journal.orgmdpi.com The high concentration of DHA in these phospholipids is crucial for various neuronal processes, including signal transduction, neurotransmitter release, and neurite outgrowth. nih.govocl-journal.org Furthermore, DHA is a precursor to signaling molecules, such as neuroprotectins, that have potent anti-inflammatory and neuroprotective effects. nih.gov

The combination of stearic acid and DHA in a single glycerolipid molecule, such as 1-stearoyl-2-docosahexaenoyl-sn-glycerol, provides a balance between structural order and dynamic fluidity. This balance is fundamental to the proper functioning of biological membranes, particularly in the complex and highly active environment of the central nervous system.

Table 2: Properties and Roles of Constituent Fatty Acids

Fatty AcidChemical FormulaTypeKey PropertiesPrimary Biological Roles
Stearic AcidC18H36O2SaturatedStraight, flexible chain; promotes lipid packing.Contributes to membrane stability and structural integrity.
Docosahexaenoic Acid (DHA)C22H32O2Polyunsaturated (Omega-3)Highly kinked chain due to six double bonds; disrupts lipid packing.Increases membrane fluidity; essential for neuronal and retinal function; precursor to signaling molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C43H72O5 B3044074 18:0-22:6 DG CAS No. 65886-80-8

Properties

IUPAC Name

[(2S)-1-hydroxy-3-octadecanoyloxypropan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H72O5/c1-3-5-7-9-11-13-15-17-19-20-21-22-24-26-28-30-32-34-36-38-43(46)48-41(39-44)40-47-42(45)37-35-33-31-29-27-25-23-18-16-14-12-10-8-6-4-2/h5,7,11,13,17,19,21-22,26,28,32,34,41,44H,3-4,6,8-10,12,14-16,18,20,23-25,27,29-31,33,35-40H2,1-2H3/b7-5-,13-11-,19-17-,22-21-,28-26-,34-32-/t41-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBDXVTOFXXDOGH-KXYFHQNYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H72O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

669.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name DG(18:0/22:6(4Z,7Z,10Z,13Z,16Z,19Z)/0:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0007179
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Occurrence and Endogenous Production

Distribution in Mammalian Tissues and Cellular Compartments

1-Stearoyl-2-docosahexaenoyl-sn-glycerol, often abbreviated as DAG (18:0/22:6), is found in various mammalian tissues, with notable enrichment in those requiring high levels of DHA for their structure and function. The vertebrate retina is particularly rich in lipids containing docosahexaenoic acid. nih.govresearchgate.net This enrichment is crucial for maintaining the proper structure of photoreceptor outer segment membranes, which are vital for vision. nih.govresearchgate.net The brain is another site of high DHA concentration, where lipids incorporating this fatty acid are essential components of neuronal and glial cell membranes. nih.gov

Studies have also identified DAG (18:0/22:6) in skeletal muscle, where its presence has been inversely associated with insulin (B600854) resistance, suggesting a role in metabolic health. nih.gov While the synthesis of diacylglycerols generally occurs in the cytoplasm of liver and adipose tissue cells, the specific distribution across all major tissues is not exhaustively detailed in publicly available literature. hmdb.ca

Within the cell, diacylglycerols are primarily located in cellular membranes, most notably the endoplasmic reticulum, where much of lipid synthesis occurs, and the plasma membrane. nih.gov Their role as signaling molecules often involves their generation or translocation to the inner leaflet of the plasma membrane.

Below is an interactive data table summarizing the known distribution of 1-Stearoyl-2-docosahexaenoyl-sn-glycerol.

Tissue/CompartmentPresenceLevel/ConcentrationSource(s)
RetinaPresentEnriched nih.govresearchgate.net
BrainPresentHigh nih.govnih.gov
Skeletal MusclePresent- nih.gov
LiverPresent- hmdb.ca
Adipose TissuePresent- hmdb.ca
Cellular MembranesPresent- nih.gov
Endoplasmic ReticulumPresent- nih.gov

Biosynthetic Pathways and Precursors

The formation of 1-stearoyl-2-docosahexaenoyl-sn-glycerol occurs through several key metabolic routes common to all diacylglycerols.

Derivation from Phosphatidic Acid Dephosphorylation

A primary route for the synthesis of this diacylglycerol is through the dephosphorylation of its corresponding phosphatidic acid precursor, 1-stearoyl-2-docosahexaenoyl-sn-glycero-3-phosphate. This reaction is catalyzed by a family of enzymes known as phosphatidic acid phosphatases (PAPs), with the Lipin family being prominent members. nih.govresearchgate.netjci.org This enzymatic conversion is a critical step that controls the cellular balance between phosphatidic acid and diacylglycerol, two important lipid intermediates and signaling molecules. researchgate.netjci.org The process is crucial for regulating the flow of substrates towards the synthesis of other complex lipids. researchgate.net

Formation via Phospholipase C Activity on Phosphatidylcholine Precursors

1-Stearoyl-2-docosahexaenoyl-sn-glycerol can also be generated as part of cellular signaling pathways through the hydrolysis of membrane phospholipids (B1166683). Specifically, the enzyme Phospholipase C (PLC) can act on the precursor molecule 1-stearoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine. nih.govuc.pt PLC cleaves the phosphocholine (B91661) headgroup from the phospholipid, releasing the diacylglycerol molecule into the membrane where it can act as a second messenger. nih.govuc.pt This pathway is a common mechanism for generating DAGs in response to extracellular signals.

Integration within De Novo Triacylglycerol Biosynthesis

The synthesis of 1-stearoyl-2-docosahexaenoyl-sn-glycerol is a central step in the de novo pathway for triacylglycerol (TAG) biosynthesis, also known as the Kennedy pathway. nih.gov The pathway begins with glycerol-3-phosphate, which undergoes two successive acylation reactions to form phosphatidic acid. hmdb.canih.gov As described previously, this phosphatidic acid is then dephosphorylated by a phosphatidate phosphatase to yield 1-stearoyl-2-docosahexaenoyl-sn-glycerol. nih.gov This DAG molecule then serves as the direct substrate for the final step of TAG synthesis, where a third fatty acyl-CoA is esterified to the free hydroxyl group at the sn-3 position by the enzyme diacylglycerol O-acyltransferase (DGAT). jci.orgnih.gov This places 1-stearoyl-2-docosahexaenoyl-sn-glycerol at a crucial branch point, directing it either towards storage as a neutral lipid (TAG) or for use in other metabolic or signaling functions. nih.gov

Endogenous Levels and Homeostatic Regulation

The endogenous levels of specific diacylglycerol species like 1-stearoyl-2-docosahexaenoyl-sn-glycerol are tightly controlled through a dynamic balance of synthesis and degradation or conversion. This homeostatic regulation is critical, as DAGs are not only metabolic intermediates but also potent signaling molecules. researchgate.netmdpi.com

The regulation of the DAG pool is managed by the activities of several key enzyme families:

Phosphatidic acid phosphatases (PAPs)/Lipins: These enzymes control the production of DAG from phosphatidic acid, a key regulatory point in lipid synthesis. researchgate.net

Phospholipase C (PLC): This family of enzymes generates DAG from membrane phospholipids in response to cellular signals. nih.gov

Diacylglycerol kinases (DGKs): These enzymes phosphorylate DAG to convert it back into phosphatidic acid, thereby attenuating DAG-mediated signals and replenishing the phosphatidic acid pool. nih.govjci.org

Diacylglycerol acyltransferases (DGATs): These enzymes convert DAG into triacylglycerol for storage in lipid droplets, effectively removing it from the signaling pool. jci.org

The interplay between these enzymatic pathways ensures that the concentration of 1-stearoyl-2-docosahexaenoyl-sn-glycerol and other DAGs is maintained at appropriate levels for normal cellular function, responding to both metabolic state and external stimuli. researchgate.netmdpi.com While the general mechanisms of DAG homeostasis are well-understood, specific quantitative data on the endogenous levels of 1-stearoyl-2-docosahexaenoyl-sn-glycerol in various tissues remain largely uncharacterized in broad surveys.

Molecular Mechanisms and Cellular Signaling

Role as a Second Messenger

1-Stearoyl-2-docosahexaenoyl-sn-glycerol (SDG) is a specific molecular species of diacylglycerol (DAG) that functions as a crucial second messenger in a variety of cellular signaling pathways. Generated at the cell membrane, its unique structure, featuring a saturated stearic acid at the sn-1 position and the polyunsaturated docosahexaenoic acid (DHA) at the sn-2 position, dictates its interaction with and modulation of specific downstream effector proteins.

SDG plays a significant role in the activation of the Ras/MAP kinase pathway, a central signaling cascade that regulates cell proliferation, differentiation, and survival. It does so through its direct interaction with Ras Guanine Nucleotide Releasing Proteins (RasGRPs), which are key activators of Ras. nih.govmedchemexpress.com RasGRPs possess a characteristic C1 domain that serves as a binding site for DAGs like SDG. nih.gov

Research has demonstrated that SDG can bind to RasGRP, thereby recruiting it to the cell membrane and promoting the exchange of GDP for GTP on Ras, leading to Ras activation. nih.govmedchemexpress.com Competition studies analyzing the binding of various DAG species to RasGRP have shown that they exhibit different binding affinities. researchgate.net The specific binding of SDG to RasGRP is a critical step in initiating downstream signaling events, ultimately leading to the activation of the Mitogen-Activated Protein (MAP) kinase cascade, including the ERK1/2 pathway. nih.gov This DAG-PKC-RasGRP-driven activation of Ras-ERK signaling in T-cells is considered a distinct and vital signaling module. nih.gov

Table 1: Interaction of Diacylglycerols with RasGRP

Compound Interaction Effect
1-Stearoyl-2-docosahexaenoyl-sn-glycerol (SDG) Binds to the C1 domain of RasGRP nih.govresearchgate.net Modulates MAP Kinase activation nih.govmedchemexpress.com
1-Stearoyl-2-arachidonoyl-sn-glycerol (B52953) (SAG) Binds to RasGRP researchgate.net Modulates MAP Kinase activation nih.gov
1-Stearoyl-2-eicosapentaenoyl-sn-glycerol (SEG) Binds to RasGRP researchgate.net Modulates MAP Kinase activation nih.gov

SDG is a well-established agonist of Protein Kinase C (PKC), a family of serine/threonine kinases that are pivotal in signal transduction. acs.org However, the activation of different PKC isoforms is not uniform and is highly dependent on the specific structure of the DAG molecule. acs.org

Studies comparing the effects of SDG with other DAGs, such as 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG) and 1-stearoyl-2-eicosapentaenoyl-sn-glycerol (SEG), have revealed significant specificity in the activation of conventional (cPKC) and novel (nPKC) isoforms. For instance, SAG was found to have a more potent stimulatory effect on PKCα and PKCδ compared to SDG and SEG. acs.org Conversely, the activation of PKCβI was higher with SDG and SEG than with SAG. acs.org Interestingly, the activation of PKCγ did not show significant differences among the different DAG species tested. acs.org

These findings underscore that the nature of the polyunsaturated fatty acid at the sn-2 position of the glycerol (B35011) backbone is a critical determinant for the differential activation of PKC isoenzymes. acs.org This specificity allows for a finely tuned cellular response, where different physiological stimuli can generate specific DAGs that, in turn, activate distinct downstream signaling pathways.

Table 2: Differential Activation of PKC Isoforms by Diacylglycerols

PKC Isoform Effect of 1-Stearoyl-2-docosahexaenoyl-sn-glycerol (SDG) Comparison with 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG)
PKCα Stimulatory Less potent than SAG acs.org
PKCβI Stimulatory More potent than SAG acs.org
PKCγ Stimulatory No significant difference from SAG acs.org
PKCδ Stimulatory Less potent than SAG acs.org
PKCε Stimulatory No significant difference in additive effect studies acs.org

SDG is also implicated in the regulation of intracellular calcium ([Ca²⁺]i) levels through its interaction with specific ion channels. It has been shown to activate members of the Transient Receptor Potential Canonical (TRPC) family, particularly TRPC6. nih.govsci-hub.st

Direct experimental evidence demonstrates that SDG can evoke an influx of Ca²⁺ by activating TRPC6 channels. nih.govsci-hub.stethernet.edu.et Comparative studies have shown that while SDG does induce an increase in [Ca²⁺]i, the response is less pronounced than that triggered by SAG, suggesting that the arachidonic acid moiety in SAG is a more potent activator of TRPC6. nih.govsci-hub.st The activation of TRPC6 channels by SDG is a complex process that requires the involvement of Src kinases and is dependent on the integrity of lipid raft domains within the plasma membrane. nih.gov This mechanism highlights a pathway where the generation of specific DAG species at the membrane leads to the modulation of ion channel activity and subsequent changes in intracellular calcium signaling.

Influence on Membrane Organization and Dynamics

The biophysical properties of SDG allow it to integrate into and influence the structure and dynamics of cellular membranes. Its presence can alter the physical properties of the lipid bilayer, affecting membrane fluidity, curvature, and the organization of membrane microdomains.

As an amphipathic molecule, SDG inserts into the lipid bilayer with its glycerol backbone oriented towards the aqueous phase and its two acyl chains embedded within the hydrophobic core of the membrane. The presence of a long, saturated stearoyl chain and a highly flexible, polyunsaturated docosahexaenoyl chain influences the packing of surrounding phospholipids (B1166683).

Molecular dynamics (MD) simulations, a powerful tool for studying membrane behavior at an atomic level, have provided insights into the behavior of SDG within a bilayer. researchgate.netresearchgate.netnih.gov Data from these simulations, compiled in resources like the NMRlipids Databank, show that SDG, like cholesterol and other diacylglycerols, can undergo spontaneous transmembrane movement, or "flip-flop," from one leaflet of the bilayer to the other. researchgate.netresearchgate.netnih.gov This dynamic behavior is crucial for its function, as it allows SDG to distribute between membrane leaflets and interact with effector proteins located on the inner leaflet of the plasma membrane.

While direct experimental studies detailing the specific biophysical impact of SDG on cholesterol-containing membranes are limited, computational studies provide valuable information. MD simulations often include both cholesterol and various lipid species, including SDG, to create more biologically realistic membrane models. researchgate.netresearchgate.netnih.gov The analysis of such complex systems, for instance by examining the flip-flop rates of cholesterol in the presence of SDG, helps to elucidate the reciprocal influence these molecules have on each other's dynamics and on the collective properties of the membrane. researchgate.netresearchgate.netnih.gov Comparative studies have also been performed to understand the distinct ways in which diacylglycerol and cholesterol modify the structure of lipid bilayers, highlighting their different yet crucial roles in membrane architecture. acs.org

Implications for G Protein-Coupled Receptor Signaling and Effector Enzyme Interactions (e.g., Rhodopsin and Transducin)

The lipid environment of the cell membrane plays a critical role in the function of integral membrane proteins, including G protein-coupled receptors (GPCRs). The specific acyl chain composition of phospholipids, which are synthesized from diacylglycerols like 1-stearoyl-2-docosahexaenoyl-sn-glycerol, can significantly influence the efficiency of GPCR signaling cascades.

Research using the visual transduction system as a model has provided profound insights into this relationship. In this system, the GPCR rhodopsin, upon activation by light to its signaling state Metarhodopsin II (MII), interacts with and activates the G protein transducin (Gt). Studies where rhodopsin was reconstituted into vesicles with defined phospholipid compositions have demonstrated that the presence of a docosahexaenoyl (22:6) acyl chain, as found in 1-stearoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine (SDPC), optimizes the coupling between MII and transducin. nih.govnih.gov

Specifically, the binding affinity between MII and transducin is markedly enhanced in membranes containing SDPC compared to those with less unsaturated phospholipids. nih.gov Increasing the acyl chain unsaturation by using SDPC (18:0, 22:6PC) resulted in a threefold increase in the association constant (Ka) for the MII-Gt complex compared to membranes with 1-stearoyl-2-oleoyl-sn-glycero-3-phosphocholine (B1263167) (18:0, 18:1PC). nih.gov This indicates that the unique physical properties imparted by the DHA chain create a more favorable environment for the protein-protein interaction central to signal transduction.

Furthermore, the kinetics of this interaction are also accelerated. The formation of the MII-Gt complex was found to be fastest in membranes composed of SDPC. nih.gov At 37°C, the complex formed with a lifetime of 0.6 milliseconds, a rate not significantly different from the formation of MII itself, indicating a highly efficient signaling process. nih.gov These findings underscore that the presence of 1-stearoyl-2-docosahexaenoyl moieties within membrane phospholipids is a critical determinant for the temporal and binding efficiency of a GPCR signaling system. nih.gov

Table 1: Effect of Membrane Lipid Composition on Metarhodopsin II (MII) and Transducin (Gt) Interaction
Membrane CompositionKey FindingReference
1-stearoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine (18:0, 22:6PC)Strongest MII-Gt binding observed. nih.gov
1-stearoyl-2-oleoyl-sn-glycero-3-phosphocholine (18:0, 18:1PC) with 30 mol% cholesterolWeakest MII-Gt binding observed. nih.gov
18:0, 22:6PCFastest MII-Gt complex formation (lifetime of 0.6 ± 0.06 ms (B15284909) at 37°C). nih.gov
18:0, 18:1PC with 30 mol% cholesterolSlowest MII-Gt complex formation; rate slowed by about 400% compared to 18:0, 18:1PC alone. nih.gov

Interplay with Other Lipid Signaling Molecules

Relationship with Lysophosphatidic Acid (LPA) Signaling

1-Stearoyl-2-docosahexaenoyl-sn-glycerol is a direct precursor to the signaling lipid 1-stearoyl-2-docosahexaenoyl-phosphatidic acid (SDPA). This conversion is catalyzed by diacylglycerol (DAG) kinases, which phosphorylate DAG at the sn-3 position. nih.gov SDPA is a species of phosphatidic acid (PA), which stands at a crucial junction in lipid signaling and metabolism. PA can be deacylated by phospholipases to produce lysophosphatidic acid (LPA), a potent extracellular signaling molecule that acts on its own set of GPCRs. nih.gov

Recent research has highlighted a more direct signaling role for SDPA itself. In the brain, 1-stearoyl-2-docosahexaenoyl-sn-glycerol is selectively phosphorylated by the enzyme diacylglycerol kinase δ (DGKδ) to generate SDPA. nih.gov This newly synthesized SDPA was found to selectively bind to and enhance the activity of Praja-1, an E3 ubiquitin-protein ligase. Praja-1, in turn, is responsible for the degradation of the serotonin (B10506) transporter (SERT). nih.gov This pathway demonstrates that 1-stearoyl-2-docosahexaenoyl-sn-glycerol, via its conversion to SDPA, plays a significant role in regulating serotonergic signaling by controlling the abundance of SERT. nih.gov This establishes a clear link between this specific DAG species and a PA-mediated signaling cascade, which is metabolically upstream of LPA signaling.

Connections to Endocannabinoid System Components (e.g., as 2-Arachidonoylglycerol (B1664049) Precursor)

The endocannabinoid system is a critical neuromodulatory system, with 2-arachidonoylglycerol (2-AG) being one of its primary signaling lipids. The canonical pathway for 2-AG synthesis involves the enzymatic hydrolysis of a specific diacylglycerol, 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG). nih.govnih.gov This reaction is catalyzed by the enzyme diacylglycerol lipase (B570770) α (DAGLα). nih.gov The precursor SAG is typically generated from the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase Cβ1 (PLCβ1) following the activation of certain GPCRs. nih.gov

It is crucial to note the specificity of the acyl chain at the sn-2 position. The established pathway for the production of the endocannabinoid 2-AG specifically requires a diacylglycerol containing arachidonic acid (20:4). nih.govnih.gov Therefore, 1-stearoyl-2-docosahexaenoyl-sn-glycerol, which contains docosahexaenoic acid (22:6) at the sn-2 position, is not the direct precursor to 2-AG. Hydrolysis of 1-stearoyl-2-docosahexaenoyl-sn-glycerol by a DAG lipase would instead yield 2-docosahexaenoyl-glycerol, a different monoacylglycerol species.

Enzymatic Transformations and Downstream Metabolites

1-Stearoyl-2-docosahexaenoyl-sn-glycerol is a metabolically active molecule that can be modified by several classes of enzymes, leading to the production of various downstream metabolites with distinct biological functions.

The most prominent enzymatic transformation is its phosphorylation by diacylglycerol kinases (DGKs). As detailed previously, DGKδ specifically converts 1-stearoyl-2-docosahexaenoyl-sn-glycerol into 1-stearoyl-2-docosahexaenoyl-phosphatidic acid (SDPA). nih.gov This product, SDPA, is a key downstream metabolite that functions as a signaling molecule in its own right, notably by activating the Praja-1 E3 ubiquitin ligase. nih.gov

Another potential metabolic fate for this DAG is its hydrolysis by diacylglycerol lipases. While the specificity for the 22:6 chain is less characterized than for the 20:4 chain, such a reaction would cleave the ester bond at the sn-1 position. This transformation would yield two downstream metabolites: stearic acid and 2-docosahexaenoyl-glycerol.

Conversely, 1-stearoyl-2-docosahexaenoyl-sn-glycerol is itself a downstream metabolite in the de novo synthesis of glycerolipids, known as the Kennedy pathway. plos.orgmdpi.com In this pathway, phosphatidic acid is dephosphorylated by enzymes known as lipins (or PA phosphatases) to produce diacylglycerol. mdpi.com This DAG then serves as the immediate precursor for the synthesis of phospholipids like phosphatidylcholine and phosphatidylethanolamine (B1630911), as well as triacylglycerols.

Table 2: Enzymatic Transformations of 1-Stearoyl-2-docosahexaenoyl-sn-glycerol
Enzyme ClassSpecific Enzyme (Example)TransformationDownstream Metabolite(s)Reference
Diacylglycerol Kinase (DGK)DGKδPhosphorylation of the sn-3 hydroxyl group1-Stearoyl-2-docosahexaenoyl-phosphatidic acid (SDPA) nih.gov
Diacylglycerol Lipase (DAGL)Not specifiedHydrolysis of the sn-1 ester bondStearic acid and 2-Docosahexaenoyl-glycerol
Acyl-CoA:diacylglycerol acyltransferase (DGAT)Not specifiedAcylation of the sn-3 hydroxyl groupTriacylglycerol mdpi.com

Cellular and Physiological Implications

Modulation of Cellular Homeostasis and Lipid Flux

1-Stearoyl-2-docosahexaenoyl-sn-glycerol is a pivotal molecule in the regulation of cellular lipid balance and signaling. Diacylglycerols (DAGs) in general are central to cellular homeostasis, existing in a dynamic equilibrium with phosphatidic acid (PA). mdpi.com This balance is tightly controlled by the activity of diacylglycerol kinases (DGKs), which phosphorylate DAG to form PA, and phosphatidic acid phosphatases, which catalyze the reverse reaction. portlandpress.com This substrate cycle is not merely a metabolic loop but a critical regulatory node that dictates the levels of two potent second messengers, thereby influencing numerous signaling pathways. mdpi.comportlandpress.com

The specific biological function of a DAG molecule is determined by its unique acyl chain composition. pnas.org Subtle variations in the fatty acid chains, such as the combination of stearic acid (18:0) and docosahexaenoic acid (22:6) in 1-Stearoyl-2-docosahexaenoyl-sn-glycerol, can alter the molecule's affinity for protein binding and its kinetic properties within the cell membrane by orders of magnitude. pnas.org As a key intermediate in the biosynthesis of major glycerophospholipids and triacylglycerols, this specific DAG species plays a crucial role in lipid flux, directing fatty acids into either membrane structures or energy storage depots. nih.gov The enzyme stearoyl-CoA desaturase-1 (SCD-1), which is involved in the synthesis of monounsaturated fatty acids, has been identified as a potential link between amino acid metabolism and lipid metabolism, further highlighting the interconnectedness of these cellular homeostatic processes. mdpi.com

Table 1: Factors in Cellular Homeostasis and Lipid Flux Influenced by Diacylglycerols

Factor Role of Diacylglycerol (DAG) Specific Relevance of 18:0/22:6 Species
DAG/PA Balance Serves as a substrate for DGKs to produce PA, regulating the levels of two key second messengers. mdpi.comportlandpress.com The 18:0/22:6 PA species is recognized by specific proteins, suggesting a distinct signaling role. portlandpress.com
Protein Kinase C (PKC) Activation The sn-1,2 isoform is the primary endogenous activator of PKC, a key signaling enzyme. nih.govnumberanalytics.com The specific acyl chains (18:0, 22:6) influence binding affinity and the specific PKC isoforms activated. pnas.org
Lipid Synthesis Acts as the immediate precursor for the synthesis of triacylglycerols (for energy storage) and phospholipids (B1166683) like phosphatidylcholine and phosphatidylethanolamine (B1630911) (for membranes). nih.govhmdb.ca Directs stearic acid and DHA into various lipid pools, influencing membrane composition and fat storage.

| Membrane Dynamics | Accumulation of DAG can alter the physical properties of lipid bilayers, facilitating membrane fusion and fission events. nih.gov | The highly unsaturated and flexible DHA chain can significantly impact membrane fluidity and curvature. |

Regulation of Airway Smooth Muscle Tone and Contractility

While direct studies on 1-Stearoyl-2-docosahexaenoyl-sn-glycerol are limited, the role of similar diacylglycerol species in airway smooth muscle (ASM) function provides strong evidence for its involvement. Diacylglycerols are critical second messengers generated upon the activation of Gq-coupled receptors, which leads to the hydrolysis of membrane phospholipids. mdpi.com In ASM cells, this signaling cascade is a primary driver of muscle contraction. mdpi.com

A closely related compound, 1-Stearoyl-2-arachidonoyl-sn-glycerol (B52953) (containing arachidonic acid instead of DHA), has been shown to augment the activity of nonselective cation channels (NSCC) in airway smooth muscle cells. medchemexpress.com This activity contributes to membrane depolarization and calcium influx, which are key events in muscle contraction. Given the structural similarities and shared role as a signaling molecule, it is plausible that 1-Stearoyl-2-docosahexaenoyl-sn-glycerol has comparable effects.

Furthermore, the principal mechanism of DAG signaling is the activation of Protein Kinase C (PKC). numberanalytics.com Activated PKC phosphorylates numerous downstream targets in ASM cells, leading to increased intracellular calcium concentration and sensitization of the contractile apparatus to calcium, both of which promote muscle contraction and contribute to airway tone. mdpi.com The complex regulation of airway tone also involves neural inputs and various inflammatory mediators, many of which utilize DAG-mediated signaling pathways. nih.govnih.govcdc.gov

Effects on Gene Expression and Transcriptional Regulation (e.g., in Monocyte Inflammation)

1-Stearoyl-2-docosahexaenoyl-sn-glycerol, also known as Diacylglycerol(40:6), has been identified as a potent modulator of gene expression in immune cells, particularly in promoting inflammation. ahajournals.orgnih.gov Studies have shown that this specific DAG species can induce a significant proinflammatory gene signature in primary human monocytes. ahajournals.org

Upon stimulating monocytes with DG(40:6), researchers observed a marked upregulation of genes involved in key inflammatory processes. ahajournals.org These include pathways related to:

Leukocyte migration and chemotaxis: Genes that direct immune cells to sites of inflammation.

NF-κB (nuclear factor kappa B) signaling: A central pathway that controls the transcription of numerous inflammatory genes. ahajournals.org

Cytokine production: Upregulation of genes for proinflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Interleukin-1β (IL-1β). ahajournals.org

This transcriptional reprogramming leads to a functional change in the monocytes, promoting their activation and enhancing their ability to migrate across endothelial cell layers. ahajournals.org The mechanism involves DAG-mediated signaling pathways that can be influenced by enzymes like diacylglycerol kinase ζ (Dgkζ), which converts DAG to PA and modulates inflammatory responses in macrophages. nih.govnih.gov These findings position 1-Stearoyl-2-docosahexaenoyl-sn-glycerol as a significant lipid mediator capable of directly influencing the genetic programming of monocytes to promote an inflammatory state. ahajournals.org

Table 2: Proinflammatory Genes and Pathways Upregulated by DG(40:6) in Monocytes

Category Specific Examples Functional Outcome
Cytokines IL-6, IL-8, IL-1β Promotion of systemic and local inflammation. ahajournals.org
Signaling Pathways NF-κB Signaling, NOD-Like Receptor Signaling, Toll-Like Receptor Signaling Activation of core transcriptional programs for inflammation. ahajournals.org

| Cellular Processes | Leukocyte Migration, Chemotaxis | Recruitment of immune cells to tissues. ahajournals.org |

Contributions to Neurobiological Processes and Brain Function (e.g., as a component of specific phospholipids)

The unique combination of stearic acid and docosahexaenoic acid (DHA) is critically important for the structure and function of the central nervous system. The brain is highly enriched with DHA, and phospholipids containing this fatty acid play indispensable roles in neurobiological processes.

Specifically, the phosphatidylserine (B164497) (PS) form, 1-stearoyl-2-docosahexaenoyl-sn-glycero-3-phosphoserine, is the most abundant PS molecular species found in the brain. This enrichment is significant because PS is vital for neuronal health, participating in key signaling pathways that support neuronal survival, neurite growth, and synaptogenesis. The activation of critical proteins like Akt and Protein Kinase C (PKC) depends on their interaction with PS in the neuronal membrane.

Furthermore, the precursor phospholipid, 1-stearoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine, is the preferred substrate for the synthesis of this specific brain PS. This indicates a dedicated pathway to ensure high concentrations of this particular lipid species in neural tissues, underscoring its specialized function in maintaining cognitive health and neuronal integrity.

Role in Lipid Droplet Growth and Maturation (as a precursor to phosphatidic acid)

1-Stearoyl-2-docosahexaenoyl-sn-glycerol is a central intermediate in the biogenesis of lipid droplets (LDs), the primary organelles for storing neutral lipids. LDs are formed from the endoplasmic reticulum and consist of a core of triacylglycerols (TAGs) and steryl esters, enclosed by a phospholipid monolayer.

The synthesis of TAG, the main component of the LD core, occurs through the acylation of diacylglycerol. Therefore, 1-Stearoyl-2-docosahexaenoyl-sn-glycerol serves as a direct precursor, providing the backbone for the addition of a third fatty acid to form TAG.

Moreover, DAG is a precursor to phosphatidic acid (PA) through the action of diacylglycerol kinases. portlandpress.com PA has been identified as a critical molecule in the formation and growth of LDs. It is believed to play a role at the neck of the nascent LD, helping to recruit necessary proteins and shape the emerging droplet before its expansion and maturation into a globular organelle. Thus, 1-Stearoyl-2-docosahexaenoyl-sn-glycerol contributes to LD biogenesis through two distinct but essential pathways: by providing the substrate for the neutral lipid core and by being converted into PA, which is required for the structural development of the organelle.

Analytical and Methodological Approaches in Research

Mass Spectrometry-Based Lipidomics for Characterization and Quantification

Mass spectrometry (MS) is a cornerstone of lipid analysis due to its high sensitivity and specificity. When coupled with chromatographic separation, it allows for the detailed profiling of individual lipid species like 1-Stearoyl-2-docosahexaenoyl-sn-glycerol from intricate biological samples.

UHPLC-QTOFMS is a powerful platform for the comprehensive analysis of diacylglycerols. The UHPLC system provides rapid and high-resolution separation of lipid isomers, while the QTOF mass spectrometer offers high mass accuracy and the ability to perform tandem mass spectrometry (MS/MS) for structural elucidation.

In a typical analysis, a lipid extract is injected into the UHPLC system, often using a reversed-phase column that separates lipids based on their hydrophobicity. For 1-Stearoyl-2-docosahexaenoyl-sn-glycerol, electrospray ionization (ESI) in positive mode is commonly used. The molecule readily forms a protonated ion, [M+H]⁺. mdpi.com Data-independent acquisition methods can be employed where the instrument cycles between a full MS (B15284909) scan and several MS/MS scans across a specified mass range. mdpi.com

During MS/MS analysis, the precursor ion of 1-Stearoyl-2-docosahexaenoyl-sn-glycerol (m/z 669.5) is fragmented, yielding characteristic product ions. The fragmentation pattern typically involves the neutral loss of the fatty acyl chains, allowing for their identification. For instance, the loss of the docosahexaenoic acid (DHA) or stearic acid moieties produces specific fragment ions that confirm the lipid's identity. nih.gov High-resolution mass measurements from the TOF analyzer ensure confident identification by providing accurate elemental composition.

Table 1: MS/MS Fragmentation Data for 1-Stearoyl-2-docosahexaenoyl-sn-glycerol

Parameter Value Reference
Precursor Ion [M+H]⁺ nih.gov
Precursor m/z 669.5453 nih.gov
Top Peak m/z 341.3 nih.gov
2nd Highest Peak m/z 311.2 nih.gov

This interactive table summarizes key mass spectrometry data for the identification of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique for lipid analysis, though it requires chemical derivatization for non-volatile molecules like diacylglycerols. nih.gov To make 1-Stearoyl-2-docosahexaenoyl-sn-glycerol amenable to GC analysis, the hydroxyl group on the glycerol (B35011) backbone must be converted into a less polar, more volatile silyl (B83357) ether derivative, for instance, using reagents like bis(trimethylsilyl)trifluoroacetamide (BSTFA). jocpr.com

Alternatively, to enhance sensitivity, especially under negative ion chemical ionization conditions, the hydroxyl group can be converted to an electron-capturing derivative, such as a pentafluorobenzoyl ester. nih.gov This approach allows for exquisite sensitivity, with detection limits reaching the femtomole range. nih.gov

Once derivatized, the sample is injected into the gas chromatograph, where it is separated from other lipids on a capillary column based on its volatility and interaction with the column's stationary phase. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint that can be used for identification and quantification. Monitoring specific ions, such as the molecular anion of the derivative, provides the basis for highly selective and sensitive quantification of the target diacylglycerol. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is a widely used technique for the analysis of diacylglycerols without the need for derivatization. lipidmaps.orgunitn.it The method involves separating lipid classes using either normal-phase or reversed-phase liquid chromatography. lipidmaps.org For instance, a normal-phase column can separate lipids based on the polarity of their head groups, while a reversed-phase column separates them based on acyl chain length and degree of unsaturation. unitn.it

Following chromatographic separation, the eluent is directed to the mass spectrometer, typically equipped with an ESI source. Tandem mass spectrometry (MS/MS), often performed on a triple quadrupole or ion trap instrument, is used for quantification. lipidmaps.org In a targeted approach known as Multiple Reaction Monitoring (MRM), the mass spectrometer is set to detect a specific precursor-to-product ion transition for 1-Stearoyl-2-docosahexaenoyl-sn-glycerol. This highly specific detection method allows for accurate quantification even in complex biological extracts. The results from initial survey scans are often used to build a comprehensive list of precursor and product ion pairs for all diacylglycerol species present in a sample, enabling detailed profiling. lipidmaps.org

Advanced Spectroscopic Techniques for Membrane Studies

To understand the functional role of 1-Stearoyl-2-docosahexaenoyl-sn-glycerol, it is crucial to study its behavior within a lipid bilayer, which mimics a cell membrane. Advanced spectroscopic techniques provide unparalleled insights into the structure and dynamics of membranes containing this specific diacylglycerol.

Neutron diffraction and its related technique, Small-Angle Neutron Scattering (SANS), are powerful methods for determining the structure of lipid bilayers. nih.govnih.gov These techniques are particularly well-suited for locating specific molecules or parts of molecules within the membrane. A key advantage of neutron-based methods is the significant difference in neutron scattering length between hydrogen and its isotope, deuterium (B1214612). nih.gov

In a typical experiment, researchers prepare model membranes (e.g., vesicles) containing 1-Stearoyl-2-docosahexaenoyl-sn-glycerol. By selectively replacing the hydrogen atoms on either the stearoyl chain, the docosahexaenoyl chain, or the glycerol backbone with deuterium, specific parts of the molecule can be "highlighted." When a beam of neutrons is passed through the sample, these deuterated components scatter the neutrons differently than the non-deuterated parts of the membrane and the surrounding solvent (which is often deuterium oxide, D₂O, to further enhance contrast). nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a preeminent technique for obtaining residue-specific information on the conformation and dynamics of lipids within a membrane. nih.gov

Deuterium (²H)-NMR is particularly useful for characterizing the order and dynamics of lipid acyl chains. For these experiments, 1-Stearoyl-2-docosahexaenoyl-sn-glycerol would be synthesized with deuterium atoms at specific positions along the stearoyl (18:0) and/or docosahexaenoyl (22:6) chains. When incorporated into a lipid bilayer, the resulting ²H-NMR spectrum provides information on the time-averaged orientation of each deuterated carbon-deuterium bond relative to the main axis of the membrane. This yields "order parameters" for each segment of the acyl chains. Studies on similar lipids containing 18:0 and 22:6 chains have shown that the presence of the highly unsaturated docosahexaenoyl chain significantly influences the conformational freedom and ordering of the adjacent saturated stearoyl chain. researchgate.net

Carbon-13 Magic-Angle Spinning (¹³C-MAS) NMR provides complementary information on the dynamics of the lipid molecule. By spinning the sample at a specific "magic angle" relative to the magnetic field, researchers can obtain high-resolution spectra of the lipids in a membrane environment. researchgate.net The chemical shifts and relaxation times of the different carbon atoms in the stearoyl chain, docosahexaenoyl chain, and glycerol backbone provide insights into the mobility of these different molecular segments, covering motions on timescales from picoseconds to seconds. nih.govresearchgate.net This allows for a detailed understanding of how the unique structure of 1-Stearoyl-2-docosahexaenoyl-sn-glycerol contributes to the dynamic properties of cell membranes.

In Vitro and Ex Vivo Model Systems for Functional Studies

The functional roles of 1-Stearoyl-2-docosahexaenoyl-sn-glycerol (SDG) are investigated using a variety of in vitro and ex vivo models. These systems, ranging from cultured cells to artificial membranes, allow for controlled examination of the compound's molecular interactions and cellular effects.

Cell Culture Models

Cell culture models are fundamental tools for dissecting the cellular and molecular mechanisms influenced by SDG. Specific cell lines are chosen based on their expression of relevant signaling pathways and physiological characteristics.

HEK-293 Cells: Human Embryonic Kidney 293 (HEK-293) cells are a versatile and widely used model in cell biology, particularly for studying signal transduction pathways due to their high transfection efficiency. In research concerning SDG, HEK-293 cells stably transfected to express specific ion channels, such as canonical transient receptor potential sub-type 6 (TRPC6), have been utilized. ebi.ac.uk

One comparative study synthesized SDG to investigate its role in modulating TRPC6 channels. ebi.ac.uk The research observed that SDG, along with other diacylglycerol (DAG) species like 1-stearoyl-2-arachidonoyl-sn-glycerol (B52953) (SAG) and the synthetic analog 1,2-dioctanoyl-sn-glycerol (B43705) (DOG), could evoke increases in intracellular calcium concentration ([Ca²⁺]i). ebi.ac.uk However, the magnitude of the calcium influx induced by SDG was lesser than that evoked by SAG. ebi.ac.uk This research highlighted that the activation of TRPC6 channels by these DAG molecules, including SDG, is dependent on Src kinases, as tyrosine kinase inhibitors significantly reduced the [Ca²⁺]i increases. ebi.ac.uk

Guinea Pig Airway Smooth Muscle Cells: Primary cells isolated from guinea pig airways provide a crucial ex vivo model for studying smooth muscle contractility and airway physiology. d-nb.infofrontiersin.org Guinea pigs are a valuable model for asthma research because they have a large airway smooth muscle (ASM) mass and exhibit robust airway obstruction in response to stimuli. d-nb.info

Research has utilized guinea pig ASM to assess the direct effects of SDG on muscle tone. In one study, SDG was synthesized and its contractile effects were compared to those of SAG and 1,2-DiC8. ebi.ac.uk The findings indicated that all three DAGs induced reversible, concentration-dependent contractions of the ASM. Notably, SDG was found to induce a higher level of contraction in the guinea pig ASM compared to both SAG and 1,2-DiC8, suggesting a specific role for DAGs containing docosahexaenoic acid in modulating airway smooth muscle tone. ebi.ac.uk

Other Cell Models: While direct studies using SDG in Jurkat T-cells, Neuro-2a cells, or primary human monocytes are not prominently detailed in the reviewed literature, these models are instrumental in lipid signaling research.

Jurkat T-cells are a human T lymphocyte cell line used extensively to study T-cell signaling. nih.gov Research on other DAGs, such as SAG, has shown they can bind to the Ras activator RasGRP in Jurkat T-cells, indicating the potential for SDG to be studied in similar pathways related to immune cell activation. caymanchem.com

Neuro-2a (N2a) cells are a mouse neuroblastoma cell line used in neuroscience to study neuronal differentiation, signaling, and neurotoxicity. nih.govresearchgate.net Their utility in studying lipid mediators suggests they could be a relevant model for exploring the effects of SDG on neuronal function.

Primary Human Monocytes are key players in the immune system. Studies on these cells have detailed the trafficking and metabolism of other fatty acids like arachidonic acid within glycerophospholipids upon stimulation, providing a framework for how the metabolism and signaling functions of SDG could be investigated in an inflammatory context. csic.es

Table 1: Summary of Cell Culture Models in Diacylglycerol Research

Cell Model Organism Cell Type Relevance for SDG Research Research Findings with SDG or Related DAGs
HEK-293 Human Embryonic Kidney Study of ion channel modulation and signal transduction. SDG evokes lesser [Ca²⁺]i influx via TRPC6 channels compared to SAG. ebi.ac.uk
Guinea Pig Airway Smooth Muscle Guinea Pig Smooth Muscle Investigation of airway contractility and respiratory physiology. SDG induces stronger concentration-dependent contraction than SAG and 1,2-DiC8. ebi.ac.uk
Jurkat T-cells Human T Lymphocyte Analysis of immune cell signaling pathways. Related DAGs (SAG) bind to RasGRP, modulating MAP kinase activation. caymanchem.com
Neuro-2a Mouse Neuroblastoma Exploration of neuronal function and signaling. General model for studying effects of lipid mediators on neuronal cells. nih.gov
Primary Human Monocytes Human Monocyte Understanding lipid metabolism in inflammation. Model for tracking fatty acid trafficking in immune responses. csic.es

Reconstituted Membrane Systems and Vesicle Studies

Reconstituted membrane systems, such as liposomes and nanodiscs, are powerful tools for studying the direct interactions between lipids like SDG and membrane proteins in a controlled, cell-free environment. nih.govd-nb.info These artificial bilayers allow researchers to isolate specific molecular events from the complexity of a living cell.

The process typically involves solubilizing purified membrane proteins and lipids with detergents, mixing them, and then removing the detergent to allow the formation of proteoliposomes—vesicles with the protein of interest embedded in the lipid bilayer. d-nb.info

Vesicle Fusion Assays: These assays are critical for understanding processes like neurotransmitter release and intracellular trafficking. nih.gov By incorporating specific proteins (like SNAREs) into different vesicle populations, researchers can study how lipids might modulate the fusion of these vesicles. nih.gov While specific studies applying these methods to SDG were not identified, this approach could be used to determine if SDG influences membrane fluidity, curvature stress, or direct protein interactions during fusion events.

Liposome and Nanodisc Applications:

Liposomes: These spherical vesicles can be prepared with a defined lipid composition, allowing for the study of how SDG might alter the physical properties of a membrane or the function of an embedded protein. researchgate.net

Nanodiscs: These are small, discoidal patches of a lipid bilayer encircled by a membrane scaffold protein. nih.gov They provide a more native-like planar membrane environment than liposomes and are particularly useful for structural and functional studies of single membrane protein molecules.

These reconstituted systems provide a platform to investigate whether SDG has a specific affinity for certain membrane domains or if it directly modulates the activity of membrane-bound enzymes and channels, independent of downstream cellular signaling cascades.

Enzymatic Assays for Characterizing Activity and Specificity

Enzymatic assays are essential for determining how SDG is synthesized, degraded, and how it might act as a substrate or regulator of various enzymes. These assays measure the rate of an enzymatic reaction and can be used to determine kinetic parameters, substrate specificity, and the effects of inhibitors or activators.

Assays for DAG-Metabolizing Enzymes:

Diacylglycerol Kinase (DGK) Assays: DGKs phosphorylate DAG to produce phosphatidic acid, thus terminating DAG-mediated signaling. Assays for DGK activity are crucial to understand how the presence of SDG might be regulated. mdpi.com These assays often involve incubating the enzyme with a DAG substrate (which could be SDG) and radiolabeled ATP, followed by separation and quantification of the resulting radiolabeled phosphatidic acid.

Diacylglycerol Lipase (B570770) (DAGL) Assays: These enzymes hydrolyze DAGs to release a free fatty acid and a monoacylglycerol. Assays to measure DAGL activity could determine the rate at which docosahexaenoic acid is liberated from SDG, a critical step in the production of downstream signaling molecules.

Assays for DAG-Activated Enzymes:

Protein Kinase C (PKC) Activity Assays: As a diacylglycerol, SDG is a potential activator of PKC isoforms. nih.gov In vitro PKC assays measure the transfer of a radiolabeled phosphate (B84403) from ATP to a specific peptide substrate in the presence of lipids like SDG and phosphatidylserine (B164497). Such assays can determine the specific potency and efficacy of SDG in activating different PKC isoforms compared to other DAGs. caymanchem.comechelon-inc.com

By using purified or recombinant enzymes and specific substrates like SDG, these assays provide precise information on the molecular interactions and metabolic fate of the compound, forming a basis for understanding its biological activity.

Preclinical Models and Disease Associations of 1-Stearoyl-2-docosahexaenoyl-sn-glycerol

The diacylglycerol 1-stearoyl-2-docosahexaenoyl-sn-glycerol is emerging as a significant lipid molecule in various physiological and pathological processes. Preclinical studies utilizing animal models have begun to shed light on its associations with a range of conditions, from neurodegenerative diseases to inflammatory responses and respiratory conditions. This article delves into the key findings from these preclinical models, outlining the compound's role in disease and its modulation of physiological processes.

Future Directions and Emerging Research Avenues

Unraveling the Specificity of Acyl Chain Composition in Signaling Events

A pivotal area of future research lies in understanding how the specific combination of stearic acid and DHA in SDG dictates its signaling output compared to other DAG species. It is increasingly clear that the "diacylglycerol signal" is not monolithic; rather, it is a composite of messages conveyed by a diverse pool of molecular species, each with a potentially unique signature.

Research has already demonstrated that the acyl chain composition of DAGs significantly influences the activation of different PKC isoforms. For instance, in vitro studies have shown that DAGs containing omega-3 fatty acids, such as SDG, exhibit differential effects on PKC isoforms compared to those with omega-6 fatty acids like 1-stearoyl-2-arachidonoyl-sn-glycerol (B52953) (SAG). nih.gov While SAG produces a stronger stimulatory effect on PKCα and PKCδ, SDG, along with 1-stearoyl-2-eicosapentaenoyl-sn-glycerol (SEG), is a more potent activator of PKCβI. nih.gov The activation of PKCγ, however, does not appear to differ significantly between these DAG species. nih.gov

These findings underscore a critical knowledge gap: the precise molecular mechanisms by which these distinct acyl chains impart isoform specificity. Future investigations must aim to dissect how the DHA chain in SDG, with its high degree of unsaturation and flexibility, alters the presentation of the DAG molecule within the membrane and its interaction with the C1 domain of PKC isozymes. High-resolution structural biology techniques, such as cryo-electron microscopy, could be employed to visualize the binding of different DAG species to PKC isoforms, revealing the structural basis for this selectivity.

Furthermore, the metabolic fate of SDG is another layer of regulation. Diacylglycerol kinases (DGKs) phosphorylate DAGs to produce phosphatidic acid (PA), thereby terminating DAG signaling while initiating PA-mediated pathways. nih.gov Emerging evidence suggests that DGK isozymes exhibit preferences for DAGs with specific fatty acid compositions. nih.gov For example, certain DGK isoforms preferentially utilize DAGs containing saturated or monounsaturated fatty acids, or those with DHA, but not necessarily the archetypal 1-stearoyl-2-arachidonoyl-sn-glycerol derived from phosphatidylinositol turnover. nih.gov Future research should focus on identifying the specific DGK isozymes that preferentially metabolize SDG and characterizing the downstream signaling consequences of the resulting 1-stearoyl-2-docosahexaenoyl-PA.

Table 1: Differential Activation of Protein Kinase C (PKC) Isoforms by Various Diacylglycerol (DAG) Species
PKC IsoformRelative Activation by SDG (18:0/22:6)Relative Activation by SAG (18:0/20:4)Relative Activation by SEG (18:0/20:5)Reference
PKCαLower than SAGHigher than SDG and SEGLower than SAG nih.gov
PKCβIHigher than SAGLower than SDG and SEGHigher than SAG nih.gov
PKCγNo significant differenceNo significant differenceNo significant difference nih.gov
PKCδLower than SAGHigher than SDG and SEGLower than SAG nih.gov

Advanced Computational Modeling and Simulation of Membrane Dynamics

The biological activity of SDG is inextricably linked to its behavior within the lipid bilayer. creative-proteomics.com Advanced computational modeling and molecular dynamics (MD) simulations are powerful tools that offer unparalleled insight into the atomic-level interactions of lipids and proteins. nih.gov Future research will increasingly leverage these techniques to understand how SDG influences membrane properties and how, in turn, the membrane context modulates SDG's signaling function.

MD simulations can be used to model complex, realistic cell membranes containing a mixture of lipids, including SDG, and embedded proteins. nih.govresearchgate.net Such simulations can reveal how the presence of SDG, with its bulky and flexible DHA chain, affects key membrane parameters like fluidity, thickness, lipid packing, and lateral organization. conicet.gov.arnih.gov For example, does SDG promote the formation of specific lipid nanodomains, often referred to as lipid rafts? The DHA chain is known to influence membrane structure, and its incorporation into a diacylglycerol could have profound effects on the local membrane environment. conicet.gov.ar

Furthermore, simulations can provide a dynamic picture of how SDG interacts with its effector proteins at the membrane interface. By modeling a protein like PKC approaching an SDG-containing bilayer, researchers can visualize the process of recruitment and binding. youtube.com This can help answer fundamental questions: How does SDG reorient itself within the membrane to become accessible to the C1 domain? Does the presence of the DHA chain create specific packing defects or alter the membrane's curvature in a way that facilitates protein docking? Comparing simulations of SDG with those of other DAGs, such as SAG or saturated species, will be critical to understanding the molecular basis of binding specificity. nih.govvanderbilt.edu These computational approaches, when validated by experimental data, will be invaluable for generating and testing hypotheses about the structure-function relationships of SDG. nih.gov

Development of Targeted Methodologies for Spatiotemporal Lipidomics in Live Cells

The development of novel chemical probes and advanced imaging techniques is a key future direction. One promising approach is the creation of trifunctional lipid probes. nih.gov These probes can be designed based on the SDG structure and equipped with functionalities that allow for their controlled release (uncaging) in a specific cellular location with a pulse of light, subsequent photo-cross-linking to identify interacting proteins, and a "click-handle" for fluorescent tagging and visualization. nih.gov Such tools would enable researchers to generate a pulse of SDG at a specific time and place within a cell and then track its immediate consequences, including protein recruitment and downstream signaling events. researchgate.net

Another emerging frontier is spatiotemporal lipidomics, which aims to map the distribution of lipids in living tissues with high resolution. nih.govnih.gov Techniques using porous silicon nanoneedles to sample biomolecules from live cells or tissues for subsequent mass spectrometry analysis are being developed. nih.govukdri.ac.uk This methodology allows for repeated, minimally invasive sampling over time, providing a dynamic map of the lipid landscape. nih.gov Applying such techniques could reveal, for example, how the concentration and location of SDG change in response to a specific stimulus, providing a direct link between upstream signals and the generation of this specific lipid messenger. These cutting-edge methodologies will be essential to move beyond static measurements and capture the transient and localized nature of SDG signaling in its native cellular environment.

Q & A

Basic Research Questions

Q. What is the role of 1-Stearoyl-2-docosahexaenoyl-sn-glycerol (18:0-22:6 DG) in cellular signaling pathways?

  • Methodological Insight : this compound is a diacylglycerol (DAG) generated from phospholipase C (PLC)-mediated hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2). It activates protein kinase C (PKC) by facilitating its translocation to the plasma membrane. Additionally, it binds to RasGRP, modulating MAP kinase activation pathways . For experimental validation, use PKC translocation assays (e.g., fluorescent tagging) or RasGRP binding studies with competitive inhibitors like phorbol esters .

Q. How can researchers isolate 1-Stearoyl-2-docosahexaenoyl-sn-glycerol from biological samples?

  • Methodological Insight : The Bligh and Dyer method is recommended for lipid extraction. Homogenize tissues in chloroform:methanol (2:1 v/v), followed by phase separation with water. Purify DAGs using thin-layer chromatography (TLC) or HPLC with C18 reverse-phase columns. Ensure storage at -20°C in amber glass vials to prevent oxidation .

Q. What experimental models are suitable for studying this compound’s effects on lipid metabolism?

  • Methodological Insight : Use in vitro systems like Golgi-like lipid membranes or lipid droplet formation assays in cultured hepatocytes. For in vivo studies, employ transgenic models (e.g., PKC or RasGRP knockout mice) to dissect signaling cascades. Monitor DAG levels via LC-MS or stable isotope labeling .

Advanced Research Questions

Q. How does the structural conformation of this compound influence its interaction with TRPC6 calcium channels?

  • Methodological Insight : Comparative studies with other DAGs (e.g., 1-stearoyl-2-arachidonoyl-sn-glycerol) reveal that the docosahexaenoic acid (DHA) moiety in this compound enhances TRPC6 activation. Use calcium imaging (e.g., Fura-2 AM) in HEK293 cells overexpressing TRPC6. Structural analysis via solid-state NMR can elucidate acyl chain packing and membrane domain organization .

Q. What methodological approaches are used to quantify this compound in subcellular compartments?

  • Methodological Insight : Employ gas chromatography-negative ion chemical ionization mass spectrometry (GC-NICI-MS) with pentafluorobenzoyl ester derivatization for high sensitivity (detection limit ~30 fmol). Use deuterated internal standards (e.g., 1-trideuterostearoyl-3-arachidonoyl-sn-2-glycerol) to ensure reproducibility .

Q. How does this compound’s binding affinity to RasGRP compare to other DAGs?

  • Methodological Insight : Competition assays with [³H]PDBu (a phorbol ester) reveal distinct Ki values for DAG molecular species. This compound exhibits higher affinity than saturated DAGs due to its polyunsaturated acyl chain. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding kinetics .

Q. What are the challenges in maintaining this compound stability during experimental procedures?

  • Methodological Insight : The DHA moiety is prone to oxidation. Store aliquots under argon at -80°C and avoid plasticware (use glass vials). For handling, work under nitrogen atmosphere and include antioxidants (e.g., BHT) in lipid solutions. Validate purity via NMR or MALDI-TOF .

Q. How do temperature and pH affect this compound’s phase behavior in lipid bilayers?

  • Methodological Insight : Differential scanning calorimetry (DSC) and synchrotron X-ray diffraction show that this compound forms hexagonal phases (α, sub-α1, sub-α2) with distinct chain packing. At physiological pH (7.2–7.4), Mg²⁺ stabilizes DAG-membrane interactions, critical for PKC activation .

Contradictions and Considerations

  • DAG Quantification : While GC-MS offers high sensitivity (), lipid extraction efficiency varies with tissue type. Cross-validate with alternative methods like LC-MS/MS.
  • Storage Stability : Safety data sheets ( ) recommend -20°C storage, but long-term stability at -80°C is preferable for unsaturated DAGs.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.